molecular formula C18H21ClN2O4 B5168895 Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate

Cat. No.: B5168895
M. Wt: 364.8 g/mol
InChI Key: INADWXYBUDSLDY-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a piperidine ring fused with a pyrrolidinone moiety, which is further substituted with an ethyl ester group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated or further chlorinated products.

Scientific Research Applications

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate is unique due to its fused piperidine-pyrrolidinone structure and the presence of both an ethyl ester group and a 4-chlorophenyl group. This unique combination of structural features contributes to its distinct chemical and biological properties.

Biological Activity

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C18H18ClN3O3
Molecular Weight : 391.9 g/mol
IUPAC Name : this compound
InChI Key : ACXJGUJLYZIBCV-UHFFFAOYSA-N

The compound features a piperidine ring substituted with a dioxopyrrolidine moiety and a chlorophenyl group, which is believed to enhance its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it can bind to the active sites of enzymes, preventing substrate access and thereby inhibiting their activity.
  • Receptor Modulation : It interacts with cell surface receptors, influencing cellular signaling pathways that regulate physiological processes such as growth and apoptosis.
  • Induction of Apoptosis : In cancer cells, this compound may activate apoptotic pathways, leading to programmed cell death.

Biological Activity Overview

Numerous studies have investigated the biological activities of this compound. Below is a summary of findings from various research efforts:

Activity Type Description Reference
Anticancer ActivityDemonstrated cytotoxic effects against multiple cancer cell lines.
Antimicrobial ActivityExhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionInhibited acetylcholinesterase (AChE) with IC50 values indicating potential for neuroprotective applications.
Anti-inflammatory EffectsShowed potential in reducing inflammation in preclinical models.

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Properties : Research involving animal models demonstrated that administration of the compound improved cognitive function and reduced neurodegeneration markers in conditions mimicking Alzheimer's disease.
  • Antimicrobial Testing : A series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited varying degrees of inhibitory effects, particularly effective against S. aureus with an MIC value of 32 µg/mL.

Properties

IUPAC Name

ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4/c1-2-25-18(24)12-7-9-20(10-8-12)15-11-16(22)21(17(15)23)14-5-3-13(19)4-6-14/h3-6,12,15H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INADWXYBUDSLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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